Compound Description: This series of compounds act as alkaline phosphatase inhibitors. The study highlights compound N‐(5‐(methylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide (6i) exhibiting particularly potent inhibitory activity with an IC50 of 0.420 μM. []
Relevance: The core structure of these compounds, featuring a benzamide group linked to a 1,3,4-oxadiazole ring, is structurally similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide. Both share the benzamide-oxadiazole motif, indicating potential similarities in their binding interactions and biological activities. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Demonstrating promising results in preclinical models of rheumatoid arthritis, this compound advanced to Phase 1 clinical trials due to its favorable safety, tolerability, and target engagement. []
Relevance: While this compound does not directly share the benzamide-oxadiazole core with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, it features a closely related 1,3,4-oxadiazole ring system. This similarity highlights the broader relevance of the 1,3,4-oxadiazole moiety in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. []
Compound Description: VNI is a potent and selective inhibitor of the cytochrome P450 sterol 14α-demethylase (CYP51) enzyme in protozoa. It has been shown to cure both acute and chronic forms of Chagas disease. [, ]
Relevance: This compound exhibits structural similarities to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, particularly the presence of a phenyl-1,3,4-oxadiazol-2-yl moiety attached to a benzamide group. These shared structural elements suggest that VNI and the target compound might interact with their respective targets through similar binding modes. [, ]
Compound Description: VFV is a derivative of VNI and also inhibits CYP51. Designed to interact with a specific region of the CYP51 binding pocket, VFV displays a broader antiprotozoan spectrum of action compared to VNI, showing effectiveness against Chagas disease and visceral leishmaniasis. [, ]
Relevance: VFV shares a nearly identical core structure with VNI and exhibits the same key structural elements as N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, including the phenyl-1,3,4-oxadiazol-2-yl-benzamide motif. The effectiveness of these compounds as CYP51 inhibitors highlights the potential for developing compounds with similar structural features to target this enzyme for therapeutic purposes. [, ]
Compound Description: This compound demonstrates promising anticancer activity, showing significant growth inhibition against the NCI-60 human cell line panel. It exhibits specific selectivity toward the HOP-92 non-small cell lung cancer cell line. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, indicating a potential commonality in their mechanisms of action or interactions with biological targets. []
Compound Description: Compound 4g demonstrates potent in vitro anticancer activity across nine different panels of the 60 NCI cancer cell lines. Notably, it shows superior anticancer activity compared to the standard drug Imatinib in tests on 50 human cancer cell lines. []
Relevance: Sharing the 1,3,4-oxadiazole scaffold with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, compound 4g further highlights the significance of this heterocycle in medicinal chemistry for developing anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.